
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMNQ, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. DMNQ is a redox-active compound that has been shown to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and the role it plays in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Carbon Dioxide Conversion and Capture
Quinazoline derivatives, including structures similar to the specified compound, have been explored for their potential in carbon dioxide (CO2) capture and conversion. Ionic liquids (ILs) catalyze the transformation of CO2 into valuable quinazoline-2,4(1H,3H)-diones, highlighting an innovative approach to mitigating CO2 emissions while synthesizing industrially relevant compounds (Zhang et al., 2023).
Photosensitive Applications
Photosensitive protecting groups are crucial in synthetic chemistry, with certain quinazoline derivatives, including nitrobenzyl groups, showing promise. These compounds, due to their ability to undergo photochemical transformations, have been identified as potential candidates for developing novel photosensitive materials (Amit, Zehavi, & Patchornik, 1974).
Optoelectronic Materials
Quinazoline derivatives are investigated for their applications in optoelectronics, particularly in the synthesis of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems has shown significant potential for creating novel materials for electronic devices (Lipunova et al., 2018).
Medicinal Chemistry Insights
In medicinal chemistry, quinazoline derivatives are recognized for their broad spectrum of biological activities. Certain derivatives have been explored for their potential in treating neurological disorders, demonstrating the versatility and importance of quinazoline structures in drug discovery (Elgemeie, Azzam, & Elsayed, 2019).
Environmental Remediation
Quinazoline derivatives are also explored in environmental applications, particularly in the degradation and remediation of pollutants. Their structural properties can be utilized to enhance the efficiency of degradation processes, offering a pathway to addressing environmental contamination challenges (Husain & Husain, 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,5-dimethylaniline with 3-nitrobenzaldehyde to form 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,5-dimethylaniline", "3-nitrobenzaldehyde", "acetic anhydride", "sulfuric acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethylaniline (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in acetic anhydride (3.0 eq) and add sulfuric acid (0.1 eq) as a catalyst.", "Step 2: Heat the reaction mixture at 80-90°C for 4-6 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into ice-cold water.", "Step 4: Collect the precipitate by filtration and wash it with water.", "Step 5: Recrystallize the product from ethanol and dry it under vacuum.", "Step 6: Obtain 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione as a yellow solid." ] } | |
Número CAS |
899902-34-2 |
Nombre del producto |
3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C23H19N3O4 |
Peso molecular |
401.422 |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3 |
Clave InChI |
WLYTVCXWQJMXJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2573188.png)
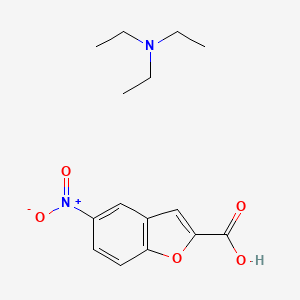
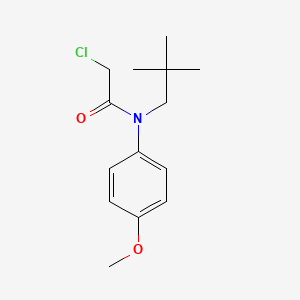

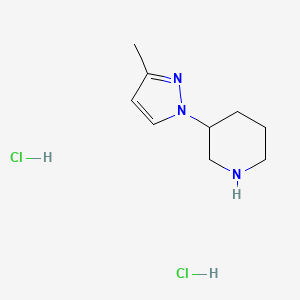
![2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2573195.png)

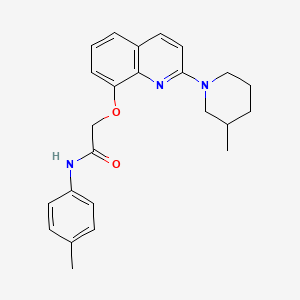

![8-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573202.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)
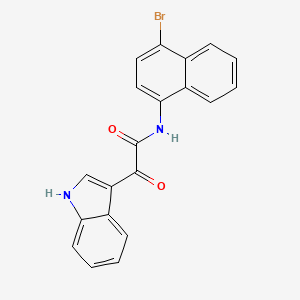
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)